REACTION_SMILES
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[CH3:1][O:2][C:3](=[O:4])[CH:5]1[N:6]([C:10]([C:11]([C:12]([CH2:13][CH3:14])([CH3:15])[CH3:16])=[O:17])=[O:18])[CH2:7][CH2:8][CH2:9]1.[CH3:21][OH:22].[ClH:23].[Li+:20].[OH-:19].[OH2:24]>>[O:2]=[C:3]([OH:4])[CH:5]1[N:6]([C:10]([C:11]([C:12]([CH2:13][CH3:14])([CH3:15])[CH3:16])=[O:17])=[O:18])[CH2:7][CH2:8][CH2:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |